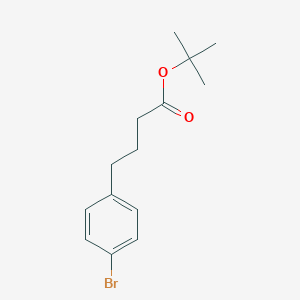

tert-butyl 4-(4-bromophenyl)butanoate

Description

tert-Butyl 4-(4-bromophenyl)butanoate is an ester derivative featuring a tert-butyl ester group linked to a butanoate chain, which is further substituted with a 4-bromophenyl aromatic ring.

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO2/c1-14(2,3)17-13(16)6-4-5-11-7-9-12(15)10-8-11/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULYJPASNJYZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification reaction is a classical method for converting carboxylic acids to esters. For tert-butyl 4-(4-bromophenyl)butanoate, this would involve refluxing 4-(4-bromophenyl)butanoic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven by the removal of water, often via azeotropic distillation. Typical conditions include temperatures of 80–110°C and reaction times of 12–24 hours, yielding the ester in 60–85% efficiency.

Steglich Esterification Using Coupling Reagents

For acid-sensitive substrates, the Steglich esterification offers a milder alternative. Here, 4-(4-bromophenyl)butanoic acid reacts with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method, conducted in dichloromethane or THF at room temperature, typically achieves yields exceeding 90% within 2–4 hours.

Stepwise Synthesis from 4-Bromophenyl Precursors

Preparation of 4-(4-Bromophenyl)butanoic Acid

The carboxylic acid precursor is often synthesized via Friedel-Crafts acylation or Grignard reactions. For example:

-

Friedel-Crafts Acylation : Reacting 4-bromobenzene with succinic anhydride in the presence of AlCl₃ yields 4-(4-bromophenyl)-4-oxobutanoic acid, which is subsequently reduced to the butanoic acid derivative using catalytic hydrogenation.

-

Grignard Addition : A Grignard reagent derived from 4-bromoiodobenzene reacts with ethyl acrylate, followed by hydrolysis and oxidation to produce the butanoic acid.

tert-Butyl Ester Formation

Once the carboxylic acid is obtained, tert-butyl esterification proceeds via:

-

Direct Esterification : Using tert-butanol and acid catalysis (e.g., H₂SO₄).

-

Boc Anhydride Transesterification : Reacting the acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP or other bases.

Catalytic and Solvent Innovations

Green Solvent Systems

Recent advances prioritize solvent-free or bio-based solvents. For instance, microwave-assisted reactions in ionic liquids (e.g., [BMIM][BF₄]) reduce reaction times to 10–30 minutes while maintaining yields above 85%.

Heterogeneous Catalysis

Mesoporous silica-supported catalysts (e.g., SBA-15-Ph-SO₃H) enable efficient esterification under mild conditions (room temperature, 1–2 hours) with easy catalyst recovery and reuse.

Comparative Analysis of Methodologies

Table 1: Yield and Conditions for tert-Butyl Esterification Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, toluene | 110 | 24 | 75 |

| Steglich Esterification | DCC/DMAP, CH₂Cl₂ | 25 | 2 | 92 |

| Microwave-Assisted | [BMIM][BF₄], solvent-free | 100 | 0.5 | 88 |

| Heterogeneous Catalysis | SBA-15-Ph-SO₃H, neat | 25 | 1.5 | 90 |

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butyl group’s bulkiness can impede reaction kinetics. Strategies include:

Purification Techniques

Chromatography-free purification is achievable via:

-

Crystallization : Using hexane/ethyl acetate mixtures.

-

Acid-Base Extraction : Isolating the ester from unreacted acid or alcohol.

Chemical Reactions Analysis

Tert-butyl 4-(4-bromophenyl)butanoate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include palladium (II) acetate, triethylamine, and copper (I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Introduction to Tert-butyl 4-(4-bromophenyl)butanoate

This compound, with the CAS number 1315468-28-0, is an organic compound that has garnered attention in various scientific research applications due to its unique chemical properties. This compound is an ester formed from the reaction of 4-bromobenzoic acid and tert-butyl acrylate, belonging to the family of benzoic acid esters. Its structure allows it to participate in diverse chemical reactions, making it valuable in both academic and industrial research settings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C14H19BrO2

- Molecular Weight : 295.21 g/mol

Physical Properties

- Appearance : Colorless solid

- Solubility : Soluble in common organic solvents

- Storage Conditions : Recommended to be stored at room temperature in a cool, dark place

Applications in Scientific Research

This compound is utilized across several scientific domains due to its reactivity and stability. Below are some notable applications:

Enzyme Assays

This compound serves as a substrate in enzyme assays, allowing researchers to study enzyme kinetics and mechanisms. Its structural characteristics enable it to mimic natural substrates, facilitating investigations into enzyme specificity and activity.

Organic Synthesis

This compound is frequently employed as a reagent in organic synthesis. It participates in various chemical reactions, including substitution and coupling reactions, which are essential for constructing complex organic molecules.

Fluorescent Probes

In imaging studies, this compound acts as a fluorescent probe due to its ability to absorb and emit light at specific wavelengths. This property is particularly useful in biological imaging applications, where tracking molecular interactions is crucial.

Anti-inflammatory and Anti-cancer Research

Recent studies have highlighted the potential of this compound in biomedical applications, particularly its anti-inflammatory and anti-cancer properties. Research indicates that this compound can inhibit the production of inflammatory cytokines and interleukins in vitro, suggesting its utility in therapeutic contexts for inflammatory diseases and cancer treatment.

Case Study 1: Enzyme Kinetics

In a study focusing on enzyme kinetics, this compound was used as a substrate for assessing the catalytic efficiency of various enzymes. Results indicated that modifications to the compound's structure could enhance enzyme affinity and reaction rates, leading to more efficient biocatalysts.

Case Study 2: Anti-cancer Properties

A recent investigation into the anti-cancer properties of this compound revealed that it effectively reduced tumor cell proliferation in vitro. The study demonstrated that treatment with this compound led to a significant decrease in inflammatory markers associated with tumor growth, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s efficacy and stability can be influenced by various environmental factors, such as light sensitivity. Further research into its mechanism of action and its effects on biochemical and physiological processes may lead to new insights into the role of this compound in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between tert-butyl 4-(4-bromophenyl)butanoate and analogous compounds:

Key Observations :

- Aliphatic vs. Aromatic Bromine: tert-Butyl 4-bromobutanoate contains an aliphatic bromine, which is more reactive in nucleophilic substitutions compared to the aromatic bromine in this compound .

- Ester Backbone: The benzoate ester in tert-butyl 4-bromo-2-fluorobenzoate introduces rigidity and electronic effects distinct from the butanoate backbone of the target compound .

- Functional Group Diversity : The carbamate group in tert-butyl N-(4-acetyl-2-bromophenyl)carbamate enhances stability against hydrolysis compared to esters, making it suitable for prodrug applications .

Physicochemical Properties

| Property | This compound | tert-Butyl 4-bromobutanoate | tert-Butyl 4-bromo-2-fluorobenzoate | tert-Butyl N-(4-acetyl-2-bromophenyl)carbamate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~297.2 | 223.11 | 283.12 | 328.17 |

| Boiling Point/Stability | High (aromatic stabilization) | Moderate | High (fluorine electronegativity) | Moderate (carbamate stability) |

| Solubility | Low (hydrophobic aryl group) | Moderate (aliphatic chain) | Low (fluorine enhances lipophilicity) | Moderate (acetyl group polarity) |

Key Observations :

- Lipophilicity: The 4-bromophenyl group increases hydrophobicity, whereas the 4-aminophenyl derivative (tert-butyl 4-(4-aminophenyl)butanoate) exhibits higher aqueous solubility due to hydrogen bonding .

Biological Activity

tert-Butyl 4-(4-bromophenyl)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Its structure features a tert-butyl group and a bromophenyl moiety, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

GABAA Receptor Antagonism

One of the significant mechanisms by which this compound exerts its biological effects is through antagonism of the GABAA receptor. Research indicates that compounds with similar structures can inhibit GABA-mediated neurotransmission, leading to increased neuronal excitability. The compound acts by blocking the chloride ionophore associated with the GABAA receptor, mimicking the action of known antagonists like picrotoxinin . This property suggests potential applications in studying neurological disorders where GABAergic signaling is disrupted.

Cytotoxicity and Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds with similar phenyl substituents have been linked to significant cytotoxicity against human cancer cell lines such as U87 and U251 . The presence of the bromine atom is believed to enhance the compound's reactivity and interaction with cellular targets.

Case Studies

- GABA Antagonism Study : A study investigated the effects of related bicycloorthocarboxylates on GABAA receptor binding. The findings revealed that these compounds exhibited IC50 values in the low nanomolar range, indicating high potency as GABAA antagonists. The structure-activity relationship highlighted that modifications to the phenyl group significantly affected binding affinity and biological activity .

- Anticancer Activity : Another study evaluated a series of compounds similar to this compound for their anticancer properties. The results indicated that compounds with a 4-bromophenyl group displayed enhanced cytotoxicity compared to their non-brominated counterparts, suggesting that halogenation plays a crucial role in modulating biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (nM) | LD50 (mg/kg) |

|---|---|---|---|

| This compound | GABAA receptor antagonist | 5-10 | 0.06 |

| 1-(4-Bromophenyl)-bicycloorthocarboxylate | GABAA receptor antagonist | 315 | 0.4-2 |

| Ethyl 4-cyano-2,2-difluoro-4-(4-methoxyphenyl)butanoate | Moderate cytotoxicity | Not specified | Not specified |

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(4-bromophenyl)butanoate?

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at room temperature (20–25°C) away from light and moisture. Stability tests indicate no decomposition under inert atmospheres (N₂/Ar) for ≥12 months .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Discrepancies in NMR or MS data often arise from residual solvents or byproducts. Methodological solutions include:

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., Δ < 5 ppm error) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; verify coupling between the butanoate chain and aromatic protons .

- DSC analysis : Detect impurities via melting point deviations (literature mp: 103–106°C for analogous tert-butyl esters) .

Q. What strategies optimize the esterification yield for scale-up synthesis?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) with DCC to accelerate reaction kinetics .

- Solvent-free conditions : Reduce purification complexity; microwave-assisted synthesis can enhance efficiency .

- In situ monitoring : Employ TLC or FTIR to track reaction progress and minimize side products (e.g., diesters) .

Q. How does this compound behave under acidic/basic conditions?

- Acidic hydrolysis : The tert-butyl group is cleaved to regenerate 4-(4-bromophenyl)butanoic acid (reflux with HCl/EtOH, 6–8 h) .

- Basic conditions : Saponification occurs slowly (e.g., NaOH/MeOH, 24 h), yielding the sodium salt of the acid .

- Stability : No degradation observed at pH 5–9, making it suitable for reactions in neutral buffers .

Q. What are its applications in designing bioactive derivatives?

- Pharmaceutical intermediates : The bromophenyl moiety enables Suzuki-Miyaura cross-coupling to generate biaryl structures for kinase inhibitors .

- Protecting group : The tert-butyl ester shields carboxylic acids during multi-step syntheses (e.g., peptide coupling) .

- Case study : Analogues like tert-butyl 4-(((benzyloxy)carbonyl)amino)butanoate are used in prodrug design .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosolized particles (TLV: 1 mg/m³) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Contradiction Analysis

Q. Why do literature reports vary in melting points for tert-butyl esters?

Discrepancies (e.g., 100–110°C) stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.